3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a tetrazolylmethoxy group, and a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Tetrazolylmethoxy Group: The tetrazolylmethoxy group can be attached through a nucleophilic substitution reaction involving 5-chloromethyl-1H-tetrazole and the intermediate compound obtained from the previous step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives and tetrazole-containing compounds.
5-(4-methoxyphenyl)-1H-tetrazole: A simpler compound with a similar tetrazole group.
4-methoxyphenyl chromen-2-one: A compound with a similar chromen-2-one core but lacking the tetrazolylmethoxy group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C18H14N4O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C18H14N4O4/c1-24-13-5-2-11(3-6-13)15-8-12-4-7-14(9-16(12)26-18(15)23)25-10-17-19-21-22-20-17/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
IVRLAVIATUXSQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O |
Origin of Product |
United States |
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